Carnitine acetyltransferase

Description

Properties

CAS No. |

9029-90-7 |

|---|---|

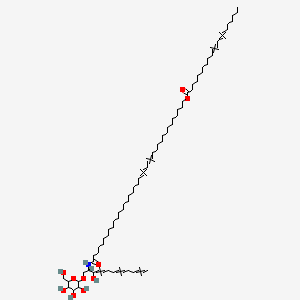

Molecular Formula |

C79H141NO10 |

Molecular Weight |

1265.0 g/mol |

IUPAC Name |

[38-[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradeca-4,8,12-trien-2-yl]amino]-38-oxooctatriaconta-14,17-dienyl] henicosa-11,14-dienoate |

InChI |

InChI=1S/C79H141NO10/c1-3-5-7-9-11-13-14-15-16-17-38-41-44-47-51-55-59-63-67-75(84)88-68-64-60-56-52-48-45-42-39-36-34-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-33-35-37-40-43-46-50-54-58-62-66-74(83)80-71(72(82)65-61-57-53-49-12-10-8-6-4-2)70-89-79-78(87)77(86)76(85)73(69-81)90-79/h4,6,12-14,16-17,20,22,26,28,49,61,65,71-73,76-79,81-82,85-87H,3,5,7-11,15,18-19,21,23-25,27,29-48,50-60,62-64,66-70H2,1-2H3,(H,80,83) |

InChI Key |

WHVUIHNRVCVHRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCC=CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCC=CC)O |

Origin of Product |

United States |

Foundational & Exploratory

Carnitine Acetyltransferase: A Pivotal Regulator in Cellular Fatty Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine acetyltransferase (CrAT) is a critical enzyme that plays a central role in cellular energy metabolism, particularly in the intricate processes of fatty acid oxidation. By catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, CrAT is instrumental in maintaining the crucial balance of the acetyl-CoA to CoA ratio within various cellular compartments. This function is not only vital for the efficient transport of acetyl units across mitochondrial and peroxisomal membranes but also for buffering the cellular acetyl-CoA pool, thereby influencing a wide array of metabolic pathways. This technical guide provides a comprehensive overview of the core functions of CrAT in fatty acid metabolism, presents quantitative data on its kinetic properties and substrate specificity, details key experimental methodologies for its study, and visualizes its operational pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are focused on metabolic diseases and therapeutic interventions targeting cellular metabolism.

Core Function of this compound in Fatty Acid Metabolism

This compound (EC 2.3.1.7), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[1] Its primary and most well-understood function is the catalysis of the following reversible reaction:

Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA-SH

This seemingly simple reaction has profound implications for cellular metabolism, primarily by:

-

Facilitating the Transport of Acetyl Units: Acetyl-CoA, a central molecule in metabolism, cannot readily cross the inner mitochondrial membrane. CrAT, located in the mitochondrial matrix, peroxisomes, and to some extent in the cytosol, converts acetyl-CoA into acetylcarnitine.[2][3] Acetylcarnitine can then be transported across these membranes via the carnitine/acylcarnitine translocase (CACT), effectively shuttling acetyl units between different cellular compartments.[4] This is particularly important for exporting acetyl-CoA derived from fatty acid β-oxidation in mitochondria and peroxisomes to the cytosol for biosynthetic processes or for complete oxidation in the tricarboxylic acid (TCA) cycle.[5]

-

Buffering the Acetyl-CoA Pool and Maintaining the CoA/Acyl-CoA Ratio: During periods of high fatty acid oxidation or glycolysis, the rate of acetyl-CoA production can exceed the capacity of the TCA cycle. This leads to an accumulation of acetyl-CoA and a depletion of the free CoA pool, which can inhibit key metabolic enzymes like pyruvate (B1213749) dehydrogenase (PDH) and enzymes of the β-oxidation pathway.[6][7] CrAT acts as a buffer by converting excess acetyl-CoA to acetylcarnitine, thus regenerating free CoA and maintaining metabolic flexibility.[8]

-

Interplay with Other Carnitine Acyltransferases: CrAT works in concert with other members of the carnitine acyltransferase family, namely carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[9] While CPT1 and CPT2 handle long-chain acyl groups, CrAT is specific for short-chain acyl groups, with a preference for the acetyl group.[6]

Quantitative Data on this compound

The enzymatic activity and substrate specificity of CrAT have been characterized in various species and tissues. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of this compound

| Species/Tissue | Substrate | Km (µM) | Vmax (units/mg protein) | Reference |

| Pigeon Breast Muscle | Acetyl-CoA | 100 | - | |

| Pigeon Breast Muscle | L-Carnitine | 250 | - | |

| Rat Brain | Acetyl-L-carnitine | 103.6 | 2.016 pmol/mg protein/h | [10] |

| Human Skeletal Muscle Mitochondria | Acetyl-CoA | ~50 | - | [6] |

| Human Skeletal Muscle Mitochondria | L-Carnitine | ~500 | - | [6] |

Table 2: Substrate Specificity of this compound

| Acyl-CoA Substrate (Chain Length) | Relative Activity (%) (Pigeon Breast Muscle) | Relative Activity (%) (Human Skeletal Muscle Mitochondria) | Reference |

| Acetyl-CoA (C2) | 100 | 100 | [6][11] |

| Propionyl-CoA (C3) | High | High | [6] |

| Butyryl-CoA (C4) | Moderate | Moderate | [6] |

| Hexanoyl-CoA (C6) | Low | Low | [6][11] |

| Octanoyl-CoA (C8) | Very Low | Very Low | [6][11] |

| Palmitoyl-CoA (C16) | Negligible (Inhibitory) | Negligible (Inhibitory) | [6] |

Table 3: Inhibition of this compound

| Inhibitor | Type of Inhibition | IC50 / Ki | Target Enzyme | Reference |

| Malonyl-CoA | Competitive (with respect to Palmitoyl-CoA) | 0.8 µM (I50 for CPT-I) | CPT-I (indirectly affects CrAT substrate availability) | [7] |

| Palmitoyl-CoA | Mixed | - | CrAT | [6] |

Experimental Protocols

This compound Enzyme Activity Assay

This spectrophotometric assay measures the rate of CoA-SH production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.

Materials:

-

Tissue homogenate, isolated mitochondria, or purified enzyme

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8

-

Acetyl-CoA solution (e.g., 10 mM stock)

-

L-carnitine solution (e.g., 100 mM stock)

-

DTNB solution (e.g., 10 mM stock in assay buffer)

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, DTNB (final concentration 0.1 mM), and the enzyme sample.

-

Add acetyl-CoA to a final concentration of 0.45 mM.

-

Incubate for 2 minutes to establish a baseline rate of DTNB reduction in the absence of carnitine.

-

Initiate the reaction by adding L-carnitine to a final concentration of 5 mM.

-

Immediately monitor the increase in absorbance at 412 nm for 10 minutes at regular intervals (e.g., every 20 seconds) using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of the product (14,150 M-1cm-1).

-

Enzyme activity is typically expressed as nmol/min/mg of protein.[6]

Quantification of Acetyl-CoA and Acetylcarnitine by Mass Spectrometry

This method allows for the precise and sensitive quantification of key metabolites in the CrAT reaction.

Materials:

-

Biological samples (e.g., tissue extracts, cell lysates)

-

Internal standards (e.g., [13C2]-acetyl-CoA, [d3]-acetylcarnitine)

-

Formic acid

-

UHPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable extraction buffer (e.g., methanol/water).

-

Add internal standards to the samples.

-

Precipitate proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

-

UHPLC Separation:

-

Inject the prepared sample onto a suitable UHPLC column (e.g., C18 or HILIC).

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile with an ion-pairing agent like formic acid to achieve separation of the analytes.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ions for acetyl-CoA, acetylcarnitine, and their respective internal standards.

-

Generate a standard curve using known concentrations of the analytes and their internal standards to quantify the absolute amounts in the biological samples.[5][12][13]

-

Western Blot Analysis for CrAT Protein Expression

This technique is used to detect and quantify the amount of CrAT protein in a sample.

Materials:

-

Protein lysates from cells or tissues

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibody specific for CrAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running a defined amount of protein lysate on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CrAT at an appropriate dilution (e.g., 1:1000) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at an appropriate dilution (e.g., 1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to CrAT is proportional to the amount of protein.[14][15]

Visualizing this compound in Metabolic Pathways

The Carnitine Shuttle and the Role of CrAT

The following diagram illustrates the central role of CrAT in the carnitine shuttle, facilitating the transport of acetyl groups across the inner mitochondrial membrane.

Caption: The carnitine shuttle for acetyl groups.

Experimental Workflow for Studying CrAT Function

This diagram outlines a typical experimental workflow for investigating the function of CrAT in a cellular or animal model.

Caption: A typical experimental workflow for CrAT functional analysis.

Logical Relationship of CrAT in Cellular Acetyl-CoA Homeostasis

This diagram illustrates the logical connections between CrAT activity and the maintenance of cellular acetyl-CoA balance.

Caption: Logical flow of CrAT's role in acetyl-CoA homeostasis.

Conclusion

This compound is a linchpin in the regulation of cellular fatty acid metabolism and overall energy homeostasis. Its ability to dynamically interconvert acetyl-CoA and acetylcarnitine allows cells to efficiently manage carbon flux, maintain a healthy mitochondrial environment, and adapt to changing metabolic demands. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate roles of CrAT in health and disease. As our understanding of metabolic regulation deepens, CrAT is emerging as a promising therapeutic target for a range of metabolic disorders, including insulin (B600854) resistance, diabetes, and cardiovascular disease. Further research into the modulation of CrAT activity could pave the way for novel therapeutic strategies aimed at restoring metabolic balance.

References

- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 2. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Subcellular localization of this compound in the organs of intact and starving rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malonyl CoA inhibition of carnitine palmityltransferase in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscle-specific deletion of this compound compromises glucose tolerance and metabolic flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Proteopedia, life in 3D [proteopedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bevital.no [bevital.no]

- 14. CRAT antibody (15170-1-AP) | Proteintech [ptglab.com]

- 15. bosterbio.com [bosterbio.com]

carnitine acetyltransferase isoforms and subcellular localization

An In-depth Technical Guide on Carnitine Acetyltransferase (CrAT) Isoforms and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in cellular energy metabolism. It catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine, a critical reaction for the transport of acetyl units across intracellular membranes. This function is essential for maintaining the acetyl-CoA/CoA ratio, regulating fatty acid oxidation, and linking various metabolic pathways. The functional diversity of CrAT is further expanded by the existence of multiple isoforms with distinct subcellular localizations, a key aspect for understanding its role in cellular homeostasis and disease. This guide provides a comprehensive overview of CrAT isoforms, their distribution within the cell, the experimental methodologies used to study them, and the regulatory pathways that govern their expression and function.

CrAT Isoforms and Their Subcellular Localization

Alternative splicing of the CRAT gene results in the expression of at least three distinct protein isoforms.[1] These isoforms differ in their N-terminal sequences, which dictates their targeting to different subcellular compartments.[1] The primary locations of CrAT activity are the mitochondria, peroxisomes, and the endoplasmic reticulum.[2]

Mitochondrial CrAT

One of the CrAT isoforms possesses an N-terminal mitochondrial transit peptide, ensuring its translocation into the mitochondrial matrix.[1] In this compartment, CrAT plays a crucial role in buffering the acetyl-CoA pool. During periods of high fatty acid oxidation or glycolysis, when acetyl-CoA production exceeds the capacity of the Krebs cycle, CrAT converts acetyl-CoA to acetylcarnitine. This process prevents the depletion of free CoA, which is essential for various metabolic reactions, and facilitates the export of excess acetyl units from the mitochondria to the cytoplasm and other organelles.[3]

Peroxisomal CrAT

CrAT is also localized within the peroxisomal matrix.[2][4] Peroxisomes are involved in the beta-oxidation of very long-chain fatty acids, which produces acetyl-CoA. Peroxisomal CrAT, along with carnitine octanoyltransferase (CROT), facilitates the export of these short- and medium-chain acyl groups as acylcarnitines to the mitochondria for complete oxidation.[4] This peroxisome-mitochondria shuttle is vital for cellular lipid homeostasis.

Endoplasmic Reticulum CrAT

The presence of CrAT has also been identified in the endoplasmic reticulum (ER).[2] The precise function of ER-localized CrAT is less well-characterized but is thought to be involved in providing acetyl-CoA for processes such as fatty acid elongation and the synthesis of complex lipids.

Quantitative Distribution of Carnitine Acyltransferase Activity

The relative abundance of CrAT activity varies between different subcellular compartments and tissues. Quantitative analysis in human liver has provided insights into this distribution.

| Subcellular Fraction | Percentage of Total Carnitine Acyltransferase Activity (Human Liver) | Reference |

| Peroxisomes | 8-37% (substrate dependent) | [5][6] |

| Mitochondria | Majority of the remaining activity | [5][6] |

| Microsomal Fractions | ~25% (for carnitine octanoyltransferase) | [5][6] |

Note: The data represents total carnitine acyltransferase activity and may vary depending on the specific substrate used in the assay.

Signaling Pathways and Regulation of CrAT

The expression and activity of carnitine acyltransferases are tightly regulated by various signaling pathways to adapt to the metabolic state of the cell. While much of the detailed research has focused on the related carnitine palmitoyltransferases (CPTs), these pathways provide a framework for understanding potential CrAT regulation.

Transcriptional Regulation

The expression of carnitine acyltransferases is influenced by hormones and nutritional status. For instance, the expression of CPT-Iα is upregulated by fatty acids and thyroid hormone, and downregulated by insulin.[7] The promoters of CPT genes often contain binding sites for transcription factors like Sp1, which are involved in basal gene expression.[7][8] It is plausible that similar mechanisms regulate the transcription of the CRAT gene.

Regulation of Alternative Splicing

Signal transduction pathways can influence the alternative splicing of pre-mRNAs, leading to the production of different protein isoforms. Pathways such as the PI3K-Akt and MAPK pathways can phosphorylate splicing factors, thereby altering their activity and influencing splice site selection. This mechanism could be responsible for generating the different subcellularly localized isoforms of CrAT in response to specific cellular signals.

The following diagram illustrates a potential signaling pathway leading to the regulation of CrAT isoform expression through alternative splicing.

Caption: A potential signaling pathway regulating CrAT isoform expression.

Post-Translational Modifications

Post-translational modifications (PTMs) such as phosphorylation, acetylation, and ubiquitination can regulate protein activity, stability, and subcellular localization.[9] While specific PTMs for CrAT isoforms are not yet extensively documented, it is a likely mechanism for the fine-tuning of its function in response to metabolic changes.

Experimental Protocols

Determining the subcellular localization of CrAT isoforms requires a combination of techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation and Western Blotting

This method physically separates cellular organelles, followed by the detection of CrAT isoforms in each fraction using specific antibodies.

Experimental Workflow:

Caption: Workflow for subcellular fractionation and Western blotting.

Methodology:

-

Homogenization: Tissues or cultured cells are homogenized in an ice-cold isotonic buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors) to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density.

-

Low-speed spin (e.g., 700-1,000 x g) pellets nuclei and intact cells.

-

Medium-speed spin (e.g., 10,000-12,000 x g) of the supernatant pellets mitochondria and peroxisomes.

-

High-speed spin (ultracentrifugation, e.g., 100,000 x g) of the subsequent supernatant pellets the microsomal fraction (containing ER).

-

-

Density Gradient Centrifugation: To separate mitochondria from peroxisomes, the crude mitochondrial/peroxisomal pellet is further purified by centrifugation through a density gradient (e.g., sucrose or Percoll).

-

Western Blotting:

-

Protein concentration in each fraction is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for CrAT.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate.

-

To validate the purity of the fractions, membranes are also probed with antibodies against known organelle markers (e.g., COX IV for mitochondria, PMP70 for peroxisomes, Calreticulin for ER).

-

Immunofluorescence Microscopy

This technique allows for the in-situ visualization of CrAT isoforms within intact cells.

Methodology:

-

Cell Culture and Fixation: Cells are grown on coverslips and then fixed with a chemical agent like 4% paraformaldehyde to preserve cellular structure.

-

Permeabilization: The cell membranes are permeabilized (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.

-

Blocking: Non-specific antibody binding sites are blocked with a solution containing serum (e.g., goat serum) or BSA.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against CrAT.

-

Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Co-localization: To confirm the subcellular localization, cells are often co-stained with antibodies against known organelle markers conjugated to different fluorophores (e.g., MitoTracker for mitochondria, an anti-PMP70 antibody for peroxisomes).

-

Imaging: The coverslips are mounted on microscope slides and imaged using a confocal or fluorescence microscope. Co-localization of the CrAT signal with an organelle marker indicates its presence in that compartment.

Conclusion

The existence of multiple CrAT isoforms with distinct subcellular localizations highlights the complexity of its role in cellular metabolism. Understanding the mechanisms that regulate the expression and targeting of these isoforms is crucial for elucidating their specific functions in health and disease. The experimental approaches outlined in this guide provide a robust framework for investigating CrAT biology. Further research into the signaling pathways that control CRAT gene splicing and the post-translational modifications that modulate CrAT activity will be critical for developing therapeutic strategies targeting metabolic disorders where CrAT function is dysregulated.

References

- 1. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. d-nb.info [d-nb.info]

- 4. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine acyltransferase and acyl-coenzyme A hydrolase activities in human liver. Quantitative analysis of their subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carnitine acyltransferase and acyl-coenzyme A hydrolase activities in human liver. Quantitative analysis of their subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and regulation of carnitine palmitoyltransferase-Ialpha and -Ibeta genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential regulation of carnitine palmitoyltransferase-I gene isoforms (CPT-I alpha and CPT-I beta) in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Carnitine Acetyltransferase (CRAT) Gene: Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Carnitine O-acetyltransferase (CRAT) gene, also known as CAT1, encodes a pivotal mitochondrial and peroxisomal enzyme that is central to cellular energy homeostasis and metabolic flexibility. By catalyzing the reversible transfer of acetyl groups between coenzyme A and carnitine, CRAT plays a critical role in buffering the intramitochondrial acetyl-CoA/CoA ratio, a key determinant of substrate switching between glucose and fatty acid oxidation. Dysregulation of CRAT expression and activity has been implicated in a range of metabolic disorders, including insulin (B600854) resistance and cardiovascular disease, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of the CRAT gene structure, the biochemical properties of the CRAT protein, and the multifaceted regulatory networks that govern its expression and function. We delve into the transcriptional control mediated by key metabolic sensors such as PPARα, the emerging evidence for post-translational modifications, and provide detailed experimental protocols for the study of this crucial metabolic enzyme.

CRAT Gene and Protein Structure

Genomic Locus and Gene Structure

The human CRAT gene is located on the minus strand of chromosome 9, at the cytogenetic band 9q34.11.[1][2] The gene spans approximately 17.2 kilobases and consists of 17 exons.[2] Alternative splicing of the CRAT pre-mRNA gives rise to different transcript variants, which encode for isoforms that are targeted to distinct subcellular compartments, including the mitochondria, peroxisomes, and endoplasmic reticulum.[3][4][5] This differential localization underscores the diverse roles of CRAT in cellular metabolism.

Protein Architecture and Active Site

The human CRAT protein is a monomer composed of 626 amino acids with a molecular mass of approximately 70.9 kDa.[1] The crystal structure of human CRAT reveals a two-domain architecture, an N-terminal domain and a C-terminal domain, which exhibit a similar backbone fold despite low sequence identity.[4] This structural motif is also observed in other acyltransferases like chloramphenicol (B1208) acetyltransferase.[6]

The active site is situated in a deep tunnel at the interface of the two domains.[6] A critical histidine residue (His343 in murine CRAT) functions as the catalytic base, facilitating the direct transfer of the acetyl group between acetyl-CoA and carnitine.[3][7] The enzyme possesses two distinct substrate binding channels that open on opposite sides of the catalytic histidine, one for carnitine and the other for coenzyme A.[3][6]

Molecular Function and Metabolic Significance

CRAT is a key player in intermediary metabolism, primarily by catalyzing the following reversible reaction:

Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA-SH

This seemingly simple reaction has profound implications for cellular bioenergetics:

-

Buffering of the Acetyl-CoA Pool: CRAT is instrumental in maintaining the delicate balance of the intramitochondrial acetyl-CoA to free CoA ratio.[1][8] During periods of high fatty acid oxidation or glycolysis, the accumulation of acetyl-CoA can lead to feedback inhibition of key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[8][9] By converting excess acetyl-CoA to acetylcarnitine, CRAT alleviates this inhibition, thus promoting metabolic flexibility.[8][9]

-

Mitochondrial Acetyl Group Export: The acetylcarnitine produced by CRAT can be transported out of the mitochondria into the cytosol. This serves as a mechanism to export acetyl units for various biosynthetic pathways and for epigenetic modifications such as histone acetylation.[10]

-

Metabolic Fuel Shuttling: In tissues like skeletal muscle, CRAT facilitates the efficient utilization of different fuel sources by modulating the availability of acetyl-CoA for the tricarboxylic acid (TCA) cycle.[9]

Regulation of CRAT Expression and Activity

The expression and activity of CRAT are tightly regulated at multiple levels to meet the metabolic demands of the cell.

Transcriptional Regulation

The transcriptional control of the CRAT gene is a key mechanism for adapting its expression to different physiological states.

PPARα is a ligand-activated nuclear receptor that functions as a master regulator of lipid metabolism. The murine CRAT gene has been identified as a direct target of PPARα.[11][12] Ligands for PPARα, such as fatty acids and fibrate drugs (e.g., fenofibrate), induce the expression of CRAT.[11][13] This induction is mediated by the binding of a PPARα/RXRα heterodimer to a specific response element in the CRAT promoter.[12]

Signaling Pathway: PPARα-mediated CRAT Transcription

References

- 1. bosterbio.com [bosterbio.com]

- 2. Carnitine acetyltransferase deficiency mediates mitochondrial dysfunction-induced cellular senescence in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Mitigates Metabolic Inertia and Muscle Fatigue During Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Cellular Energy: An In-depth Guide to CRAT's Role in Acetyl-CoA/CoA Homeostasis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine Acetyltransferase (CRAT) is a pivotal mitochondrial and peroxisomal enzyme that governs the equilibrium between acetyl-Coenzyme A (acetyl-CoA) and free Coenzyme A (CoA). By catalyzing the reversible transfer of acetyl groups from acetyl-CoA to carnitine, CRAT plays a critical role in cellular energy metabolism, metabolic flexibility, and the regulation of key metabolic pathways. This technical guide provides a comprehensive overview of CRAT's function, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its interconnected signaling pathways. Understanding the intricate mechanisms of CRAT-mediated acetyl-CoA/CoA balance is paramount for developing novel therapeutic strategies for metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular conditions.

Introduction: The Central Role of CRAT in Cellular Metabolism

Acetyl-CoA is a central hub in cellular metabolism, serving as the entry point for the tricarboxylic acid (TCA) cycle, a key substrate for fatty acid synthesis, and a donor of acetyl groups for protein acetylation. The ratio of acetyl-CoA to free CoA is a critical indicator of the cell's energetic state and influences the flux through major metabolic pathways.[1][2] this compound (CRAT) is a key enzymatic regulator of this ratio.[2][3]

Located within the mitochondrial matrix and peroxisomes, CRAT catalyzes the following reversible reaction:

Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA [4]

This seemingly simple reaction has profound implications for cellular function:

-

Buffering of the Acetyl-CoA Pool: Under conditions of high acetyl-CoA production, such as during fatty acid β-oxidation or high glucose uptake, CRAT converts excess acetyl-CoA to acetylcarnitine.[2][5] This prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH) and lead to metabolic gridlock.[5][6]

-

Metabolic Flexibility: By buffering the acetyl-CoA pool, CRAT allows for smooth transitions between different fuel sources, a concept known as metabolic flexibility.[2] For instance, it facilitates the switch from fatty acid to glucose oxidation.[2]

-

Transport of Acetyl Units: Acetylcarnitine can be transported across mitochondrial and cellular membranes, effectively shuttling acetyl units between different compartments.[7] This is crucial for processes like histone acetylation in the nucleus, which relies on a supply of acetyl-CoA.[8]

-

Regeneration of Free CoA: The CRAT reaction releases free CoA, which is essential for numerous metabolic reactions, including the TCA cycle and β-oxidation.[5]

Dysregulation of CRAT activity has been implicated in various metabolic disorders. Reduced CRAT function can lead to an accumulation of acetyl-CoA, impaired glucose tolerance, and insulin resistance.[5][9] Conversely, enhancing CRAT activity has been shown to improve metabolic flexibility and protect against diet-induced obesity.

Quantitative Data on CRAT Function

The following tables summarize key quantitative data related to CRAT's enzymatic activity and its impact on cellular metabolite concentrations.

Table 1: Kinetic Parameters of this compound (CRAT)

| Substrate | Enzyme Source | Km (µM) | Vmax | Reference |

| Acetyl-CoA | Rat Liver Mitochondria | 15-50 | - | [10] |

| L-Carnitine | Rat Liver Mitochondria | 250-500 | - | [10] |

| Acetyl-L-Carnitine | Pigeon Breast Muscle | 330 | - | [11] |

| CoA | Pigeon Breast Muscle | 45 | - | [11] |

| Acetyl-CoA | Recombinant Human | 41 | - | [4] |

| L-Carnitine | Recombinant Human | 420 | - | [4] |

Table 2: Subcellular Concentrations and Ratios of Acetyl-CoA and CoA

| Metabolite/Ratio | Compartment | Cell Type | Condition | Value | Reference |

| Acetyl-CoA | Mitochondria | Rat Hepatocytes | Fed | ~13-fold higher than cytosol | [12] |

| CoA | Mitochondria | Rat Hepatocytes | Fed | ~40-fold higher than cytosol | [12] |

| Acetyl-CoA/CoA Ratio | Mitochondria | Rat Hepatocytes | Fed | 0.3 - 0.9 | [12] |

| Acetyl-CoA/CoA Ratio | Heart Cytosol | ACC2-knockout mice | - | Increased vs. WT | [13][14] |

| Acetyl-CoA/CoA Ratio | Heart Cytosol | High-fat diet mice | 10 weeks | Reduced vs. control | [13][14] |

Table 3: Effects of CRAT Manipulation on Metabolite Levels

| Experimental Model | Tissue/Cell Type | Change in CRAT | Effect on Acetyl-CoA | Effect on Acetylcarnitine | Reference |

| CRAT Knockout Mice | Skeletal Muscle | Decreased | Elevated at rest | Decreased post-exercise | [15] |

| Calorie Restriction | Mouse Liver | Increased Expression | Increased | Increased | [16] |

| High-Fat Diet | Rat Heart | Increased | - | Reduced acetyl-CoA/CoA ratio | [13][14] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involving CRAT.

Caption: CRAT acts as a central hub in mitochondrial acetyl-CoA metabolism.

Caption: Workflow for determining CRAT enzyme activity spectrophotometrically.

Caption: Logical flow from CRAT activity to metabolic outcomes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CRAT in maintaining acetyl-CoA/CoA balance.

Isolation of Mitochondria from Rodent Liver

This protocol is adapted from established methods for isolating functional mitochondria.[3][17][18]

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.

-

Isolation Buffer II: Isolation Buffer I containing 0.5 mg/mL BSA (fatty acid-free).

-

Homogenizer: Potter-Elvehjem with a Teflon pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize the animal according to approved institutional guidelines and immediately excise the liver.

-

Place the liver in ice-cold Isolation Buffer I to wash away excess blood.

-

Mince the liver into small pieces with scissors in a beaker containing fresh, ice-cold Isolation Buffer I.

-

Transfer the minced tissue and buffer to a pre-chilled glass homogenizer.

-

Homogenize the tissue with 8-10 slow, deliberate strokes of the pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled centrifuge tube.

-

Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in ice-cold Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

Spectrophotometric Assay of CRAT Activity

This assay is based on the reaction of the free CoA produced by CRAT with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be measured at 412 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

DTNB solution: 10 mM in Assay Buffer.

-

Acetyl-CoA solution: 10 mM in water.

-

L-Carnitine solution: 100 mM in water.

-

Mitochondrial or tissue homogenate sample.

-

Microplate reader or spectrophotometer capable of reading absorbance at 412 nm.

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing:

-

800 µL Assay Buffer

-

100 µL DTNB solution

-

50 µL Acetyl-CoA solution

-

-

Add the sample (e.g., 20-50 µg of mitochondrial protein) to the reaction mixture.

-

Incubate the mixture for 5 minutes at 37°C to allow for the reaction of any pre-existing free CoA.

-

Initiate the CRAT-specific reaction by adding 50 µL of L-Carnitine solution.

-

Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes, taking readings every 30 seconds.

-

Calculate the rate of change in absorbance (ΔA412/min).

-

Calculate the CRAT activity using the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹.

Calculation:

Activity (nmol/min/mg protein) = (ΔA412/min / 14.15) * (Total assay volume (µL) / Sample volume (µL)) * (1 / mg protein in sample)

Measurement of Acetyl-CoA and Acetylcarnitine by Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of acyl-CoAs and acylcarnitines.[19][20][21]

Materials:

-

Internal standards (e.g., ¹³C₃-acetyl-CoA, d₃-acetylcarnitine).

-

Acetonitrile (B52724), Methanol, Water (LC-MS grade).

-

Formic acid.

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).

-

LC-MS/MS system (e.g., triple quadrupole).

Procedure:

-

Sample Extraction:

-

For tissues or cells, rapidly quench metabolism by flash-freezing in liquid nitrogen.

-

Homogenize the frozen sample in a cold extraction solvent (e.g., 80% methanol) containing the internal standards.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant.

-

-

Sample Cleanup (Optional):

-

For complex matrices, the supernatant can be further purified using SPE to remove interfering substances.

-

-

LC Separation:

-

Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid to achieve separation of the analytes.

-

-

MS/MS Detection:

-

The eluent from the LC is directed to the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for acetyl-CoA, acetylcarnitine, and their respective internal standards.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of analytical standards.

-

Quantify the amount of each analyte in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Conclusion and Future Directions

This compound is a critical regulator of the cellular acetyl-CoA/CoA balance, with profound implications for metabolic health. Its role in buffering the acetyl-CoA pool, promoting metabolic flexibility, and facilitating the transport of acetyl units underscores its importance in maintaining cellular energy homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate functions of CRAT.

Future research should focus on elucidating the tissue-specific regulation of CRAT and its role in the pathophysiology of various metabolic diseases. The development of small molecule modulators of CRAT activity holds promise as a novel therapeutic approach for conditions characterized by metabolic inflexibility, such as type 2 diabetes and non-alcoholic fatty liver disease. A deeper understanding of CRAT's function will undoubtedly pave the way for innovative strategies to combat these growing global health challenges.

References

- 1. drexel.edu [drexel.edu]

- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence of a Preferred Kinetic Pathway in the this compound Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Some kinetic studies on the mechanism of action of this compound | CoLab [colab.ws]

- 12. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytosolic this compound as a source of cytosolic acetyl-CoA: a possible mechanism for regulation of cardiac energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 16. CR reprograms acetyl-CoA metabolism and induces long-chain acyl-CoA dehydrogenase and CrAT expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]

Carnitine Acetyltransferase: A Pivotal Regulator in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carnitine acetyltransferase (CrAT), a key mitochondrial and peroxisomal enzyme, plays a critical role in cellular energy metabolism by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function is central to maintaining the homeostasis of the acetyl-CoA pool, a critical node in the metabolism of glucose, fatty acids, and amino acids. Dysregulation of CrAT activity and expression has been increasingly implicated in the pathophysiology of various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the involvement of CrAT in these metabolic disorders, detailing its molecular functions, regulatory mechanisms, and its potential as a therapeutic target. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and drug development in this area.

Core Function of this compound in Metabolism

CrAT's primary role is to buffer the mitochondrial acetyl-CoA pool.[1] Under conditions of high energy supply, when the rate of acetyl-CoA production from glycolysis or fatty acid β-oxidation exceeds the oxidative capacity of the tricarboxylic acid (TCA) cycle, CrAT converts acetyl-CoA to acetylcarnitine. This process serves two main purposes: it prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), and it allows for the export of acetyl units from the mitochondria in the form of acetylcarnitine.[2][3] Acetylcarnitine can then be transported to other cellular compartments or even other tissues to be used as a fuel source or for biosynthetic processes. Conversely, when energy demand is high, CrAT can reverse the reaction, converting acetylcarnitine back to acetyl-CoA to fuel the TCA cycle.[2]

Quantitative Data on CrAT in Metabolic Disorders

The expression and activity of CrAT are altered in various metabolic disease states. The following tables summarize key quantitative findings from studies on animal models and human subjects.

| Model System | Condition | Tissue | Change in CrAT mRNA Expression | Change in CrAT Protein Expression | Change in CrAT Activity | Reference |

| Obese Zucker Rats | Obesity/Diabetes | Gastrocnemius Muscle | Increased | Doubled | Increased by 20% | [4] |

| High-Fat Diet-fed Rats | Obesity/Diabetes | Gastrocnemius Muscle | No significant change | Increased by 24% | Decreased | [4] |

| Mouse Model of Heart Failure | Heart Failure | Heart | - | - | Dramatically decreased | [5] |

| Calorie-Restricted Mice | Calorie Restriction | Liver | Induced | - | - | [6] |

| Subject | Condition | Tissue | Change in CrAT Activity | Change in Acetylcarnitine Levels | Reference |

| Patients with Type 2 Diabetes | Type 2 Diabetes | Skeletal Muscle | - | Resting: Increased; Post-exercise: Increased | [7] |

| Healthy Volunteers | L-carnitine supplementation | Skeletal Muscle | - | Increased | [8] |

Signaling Pathways Involving CrAT

CrAT is integrated into key metabolic signaling pathways that regulate energy homeostasis. Its activity is influenced by and, in turn, influences these pathways.

CrAT in the Context of Insulin Signaling

Insulin signaling is crucial for glucose uptake and utilization. In states of insulin resistance, the cellular response to insulin is blunted, leading to hyperglycemia. CrAT plays a role in mitigating the metabolic inflexibility associated with insulin resistance. By buffering excess acetyl-CoA, CrAT can alleviate the inhibition of PDH, thereby promoting glucose oxidation.[3]

CrAT and the PPARα/PGC-1α Axis

The peroxisome proliferator-activated receptor-alpha (PPARα) and its coactivator, PGC-1α, are master regulators of fatty acid metabolism.[9] They control the expression of genes involved in fatty acid uptake, activation, and β-oxidation. CrAT expression has been shown to be regulated by this axis, suggesting a coordinated control of fatty acid and acetyl-CoA metabolism.[10]

Detailed Experimental Protocols

Spectrophotometric Assay for CrAT Activity

This protocol is adapted from standard methods utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure the release of Coenzyme A.[11][12]

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM DTNB in 100 mM Tris-HCl, pH 8.0

-

10 mM Acetyl-CoA

-

50 mM L-carnitine

-

Tissue homogenate or purified enzyme solution

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing:

-

850 µL of 100 mM Tris-HCl, pH 8.0

-

50 µL of 10 mM DTNB

-

50 µL of 10 mM Acetyl-CoA

-

-

Equilibrate the reaction mixture to 25°C.

-

Add 20 µL of the tissue homogenate or enzyme solution to the reaction mixture and mix.

-

Initiate the reaction by adding 30 µL of 50 mM L-carnitine.

-

Immediately measure the change in absorbance at 412 nm over 5 minutes. The rate of increase in absorbance is proportional to the CrAT activity.

-

Calculate the enzyme activity using the molar extinction coefficient of TNB (13,700 M⁻¹cm⁻¹).

Western Blot Analysis of CrAT Protein Expression

This is a general protocol for detecting CrAT protein levels.[13][14] Specific antibody dilutions and incubation times may need to be optimized.[15]

Materials:

-

Tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CrAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CrAT antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

Real-Time RT-PCR for CrAT Gene Expression

This protocol outlines the steps for quantifying CrAT mRNA levels.[16][17][18]

Materials:

-

Total RNA isolated from tissues

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Forward and reverse primers for the CrAT gene and a reference gene (e.g., 18S rRNA)

-

Real-time PCR instrument

Procedure:

-

Synthesize cDNA from total RNA using reverse transcriptase.

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for CrAT or the reference gene, and cDNA template.

-

Perform the qPCR reaction using a real-time PCR instrument with a typical cycling program:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Perform a melt curve analysis to verify the specificity of the amplified product.

-

Calculate the relative expression of the CrAT gene using the comparative Cq (ΔΔCq) method, normalizing to the expression of the reference gene.

Metabolic Flux Analysis of Acetyl-CoA

This is a conceptual workflow for tracing the fate of acetyl-CoA using stable isotope labeling.[19][20][21]

Conclusion and Future Directions

This compound stands at a critical juncture of cellular metabolism, and its dysregulation is clearly implicated in the pathogenesis of prevalent metabolic disorders. The accumulated evidence strongly suggests that enhancing CrAT activity could be a viable therapeutic strategy to improve metabolic flexibility and insulin sensitivity. Future research should focus on the development of specific CrAT activators and further elucidating the complex regulatory networks that govern its expression and activity in different tissues and disease states. The detailed protocols and integrated data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and treatment of metabolic diseases.

References

- 1. Mechanisms Leading to Increased Insulin-Stimulated Cerebral Glucose Uptake in Obesity and Insulin Resistance: A High-Fat Diet and Exercise Training Intervention PET Study with Rats (CROSRAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ/PGC1α signaling as a potential therapeutic target for mitochondrial biogenesis in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. CRAT links cholesterol metabolism to innate immune responses in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnitine and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PPARα-PGC-1α Axis Controls Cardiac Energy Metabolism in Healthy and Diseased Myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic reprogramming via PPARα signaling in cardiac hypertrophy and failure: From metabolomics to epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. ptglab.com [ptglab.com]

- 15. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]

- 16. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 18. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 20. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 21. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Carnitine Acetyltransferase: A Multi-Species, Multi-Tissue Perspective on a Key Metabolic Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine O-acetyltransferase (CrAT), a pivotal enzyme in cellular metabolism, plays a crucial role in the transport of acetyl-CoA across mitochondrial membranes and in maintaining the acetyl-CoA/CoA ratio.[1] This function is central to the regulation of fatty acid and glucose oxidation, making CrAT a protein of significant interest in metabolic research and as a potential therapeutic target.[2][3] This technical guide provides a comprehensive overview of carnitine acetyltransferase across different species and tissues, with a focus on its expression, activity, substrate specificity, and the experimental protocols used for its characterization.

Introduction

This compound (CrAT), encoded by the CRAT gene, is a member of the carnitine acyltransferase family.[4][5] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine.[4] CrAT specifically facilitates the reaction:

acetyl-CoA + L-carnitine (B1674952) ⇌ acetyl-L-carnitine + CoA[6]

This seemingly simple reaction has profound implications for cellular energy homeostasis. By converting membrane-impermeable acetyl-CoA into membrane-permeable acetyl-L-carnitine, CrAT enables the transport of acetyl units out of the mitochondria, a process crucial for buffering excess acetyl-CoA and maintaining metabolic flexibility.[2][7] This function is particularly important in tissues with high energy demands, such as skeletal muscle and heart.[6][8]

Role in Metabolic Pathways

CrAT is an integral component of the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[4] While carnitine palmitoyltransferase I and II (CPT1 and CPT2) are responsible for the transport of long-chain fatty acids, CrAT manages the flux of short-chain acyl groups, primarily acetyl groups.[9]

The Carnitine Shuttle and Acetyl-CoA Metabolism

The carnitine shuttle facilitates the movement of fatty acids across the inner mitochondrial membrane. CrAT's role in this process is to buffer the mitochondrial acetyl-CoA pool. During periods of high fatty acid oxidation or glycolysis, acetyl-CoA can accumulate in the mitochondria, leading to the inhibition of key enzymes like pyruvate (B1213749) dehydrogenase (PDH).[10] CrAT alleviates this by converting excess acetyl-CoA to acetyl-L-carnitine, which can then be exported from the mitochondria.[2]

Species and Tissue-Specific Expression and Activity

The expression and activity of CrAT vary significantly across different species and tissues, reflecting the diverse metabolic demands of various organs.

Quantitative Data Summary

| Species | Tissue | Relative mRNA Expression | Enzyme Activity | Reference |

| Human | Skeletal Muscle | High | High | [6] |

| Heart | Moderate | High | [6] | |

| Liver | Low | 10-14 times higher than rat liver | [6][11] | |

| Pancreas | Moderate | - | [6] | |

| Brain | Weakly detectable | Low | [6][12] | |

| Kidney | Weakly detectable | - | [6] | |

| Testis | High | - | [13] | |

| Mouse | Heart | 56-fold higher than liver | High | [13] |

| Testis | 21-fold higher than liver | High | [13] | |

| Skeletal Muscle | High | High | [8] | |

| Liver | Baseline | - | [13] | |

| Rat | Liver | - | Lower than human | [11] |

| Brain | - | 3-4 fold lower than liver | [12] | |

| Adipocytes | Decreased with fasting | Decreased with fasting | [14] |

Note: Relative expression and activity are qualitative summaries based on available data. Direct quantitative comparisons across studies can be challenging due to differing methodologies.

Substrate Specificity and Inhibition

CrAT exhibits a preference for short-chain acyl-CoAs.[9] Studies with purified pigeon breast muscle CrAT have shown that the enzyme can transfer acyl groups with up to 10 carbon atoms.[15][16]

Acyl-CoA derivatives with 12 or more carbon atoms, such as lauroyl-CoA, myristoyl-CoA, and palmitoyl-CoA, act as potent reversible inhibitors of CrAT, competing with acetyl-CoA.[15][16] This suggests a potential regulatory mechanism where long-chain fatty acid metabolism can influence short-chain acyl-CoA handling. Palmitoyl-CoA has been shown to be a direct mixed-model inhibitor of CrAT.[10]

Experimental Protocols

This compound Activity Assay (Spectrophotometric)

This protocol is adapted from methodologies described for measuring CrAT activity by monitoring the release of CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[10]

Materials:

-

Tissue homogenate or purified enzyme

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.8

-

Acetyl-CoA

-

L-carnitine

-

DTNB

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Acetyl-CoA, and DTNB.

-

Add the sample (tissue homogenate or purified enzyme) to the reaction mixture.

-

Incubate for 2 minutes at 25°C to measure the baseline rate of DTNB reduction in the absence of carnitine.

-

Initiate the reaction by adding L-carnitine.

-

Monitor the increase in absorbance at 412 nm for 10 minutes, taking readings every 20 seconds.

-

Calculate the CrAT activity based on the rate of change in absorbance, using the molar extinction coefficient of the DTNB reduction product.

Western Blotting for CrAT Protein Expression

This protocol provides a general workflow for detecting CrAT protein levels in tissue or cell lysates.[17][18]

Materials:

-

Tissue or cell lysate

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer)

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against CrAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells or homogenize tissue in lysis buffer.

-

Protein Quantification: Determine protein concentration using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against CrAT.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative PCR (qPCR) for CRAT Gene Expression

This protocol outlines the steps for measuring the relative mRNA expression of the CRAT gene.[19][20]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Forward and reverse primers for the CRAT gene and a reference gene (e.g., 18S rRNA)

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using SYBR Green master mix and primers for CRAT and a reference gene.

-

Data Analysis: Determine the relative expression of CRAT mRNA using the comparative Cq (ΔΔCq) method, normalized to the reference gene.

Conclusion

This compound is a critical enzyme for maintaining metabolic homeostasis, with its expression and activity finely tuned to the specific metabolic needs of different tissues and species. Understanding the nuances of CrAT function and regulation is essential for researchers in metabolism and for professionals involved in the development of drugs targeting metabolic diseases. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important metabolic regulator.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound - Proteopedia, life in 3D [proteopedia.org]

- 5. This compound Polyclonal Antibody (NE028-PAB) [thermofisher.com]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 9. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]

- 10. Obesity and lipid stress inhibit this compound activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Carnitine acyltransferase activities in rat brain mitochondria. Bimodal distribution, kinetic constants, regulation by malonyl-CoA and developmental pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cloning and characterization of murine this compound: evidence for a requirement during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of acetyl CoA carboxylase and carnitine palmitoyl transferase-1 in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The substrate specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The substrate specificity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. Dietary l-carnitine stimulates carnitine acyltransferases in the liver of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 使用SYBR Green I染料检测的qPCR基因表达/拷贝数分析实验方案 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Catalytic Mechanism of Carnitine O-Acetyltransferase (CRAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine O-acetyltransferase (CRAT), also known as carnitine acetyltransferase (CAT), is a pivotal enzyme in cellular metabolism, playing a crucial role in the transport of short-chain fatty acids across mitochondrial and peroxisomal membranes. It catalyzes the reversible transfer of an acetyl group from acetyl-CoA to L-carnitine, forming acetyl-L-carnitine and coenzyme A. This function is essential for buffering the acetyl-CoA/CoA ratio, which is critical for maintaining metabolic flexibility and energy homeostasis. Dysregulation of CRAT has been implicated in various metabolic diseases, including type 2 diabetes and obesity, making it a significant target for therapeutic development. This guide provides a comprehensive overview of the molecular structure and catalytic mechanism of CRAT, supported by quantitative data and detailed experimental protocols.

Molecular Structure of CRAT

The molecular architecture of CRAT has been elucidated through X-ray crystallography, revealing a monomeric protein with a molecular weight of approximately 70 kDa, typically comprising around 600 amino acid residues.[1] The structure is characterized by two distinct domains, an N-terminal domain and a C-terminal domain, which surprisingly share a similar backbone fold despite low sequence identity.[2][3]

The overall structure consists of 20 α-helices and 16 β-strands.[1][4] The N-domain is composed of an eight-stranded β-sheet flanked by eight α-helices, while the C-domain contains a six-stranded mixed β-sheet and eleven α-helices.[1] The active site of CRAT is strategically located at the interface between these two domains, forming a tunnel that extends through the center of the enzyme.[2][3] This tunnel has two openings on opposite sides of the enzyme, one for the binding of carnitine and the other for coenzyme A.[4]

Active Site and Substrate Binding

The catalytic core of CRAT is centered around a critical histidine residue, His343, which acts as the catalytic base.[1][2] The binding channels for the substrates are deep and position carnitine and CoA on opposite sides of this catalytic histidine.[2]

-

CoA Binding Site: The coenzyme A molecule binds in a channel where it is positioned for the acetyl group to be in proximity to the catalytic His343.

-

Carnitine Binding Site: Carnitine binds in a partially folded conformation in its respective channel.[1] The 3-hydroxyl group of carnitine forms a hydrogen bond with the Nε2 atom of the catalytic His343, ensuring precise stereospecificity for L-carnitine.[1][3]

Catalytic Mechanism of CRAT

The catalytic mechanism of CRAT is a general base-catalyzed reaction involving the direct transfer of the acetyl group between acetyl-CoA and L-carnitine. The reaction is reversible and proceeds without the formation of a covalent enzyme intermediate.[1]

The key steps of the forward reaction (acetylation of carnitine) are as follows:

-

Substrate Binding: Acetyl-CoA and L-carnitine bind to their respective sites within the active site tunnel.

-

Deprotonation: The catalytic His343 acts as a general base, abstracting a proton from the 3'-hydroxyl group of L-carnitine.[1]

-

Nucleophilic Attack: The resulting alkoxide ion on carnitine performs a nucleophilic attack on the carbonyl carbon of the thioester bond of acetyl-CoA.

-

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral oxyanion intermediate. Evidence suggests that the trimethylammonium group of carnitine may stabilize this intermediate through a phenomenon known as substrate-assisted catalysis .[2][4]

-

Product Formation and Release: The tetrahedral intermediate collapses, leading to the formation of acetyl-L-carnitine and the thiolate anion of CoA. The thiolate is subsequently protonated, and the products, acetyl-L-carnitine and CoA, are released from the active site.

The reverse reaction follows the same mechanistic principles, with His343 deprotonating the thiol group of CoA to initiate the attack on the ester bond of acetyl-L-carnitine.

Quantitative Data: Substrate Specificity and Kinetic Parameters

The substrate specificity of CRAT is directed towards short-chain acyl-CoA esters. The enzyme exhibits the highest activity with acetyl-CoA and can transfer acyl groups up to 10 carbons in length. Longer-chain acyl-CoA derivatives act as potent inhibitors.

Table 1: Michaelis-Menten Constants (Km) for CRAT with Various Substrates

| Substrate | Source of CRAT | Km (µM) | Reference |

| Acyl-CoA Substrates | |||

| Acetyl-CoA | Pigeon Breast Muscle | 34 | [4] |

| Acetyl-CoA | Rat Liver | 25 | [2] |

| Propionyl-CoA | Pigeon Breast Muscle | 23 | [4] |

| Butyryl-CoA | Pigeon Breast Muscle | 10 | [4] |

| Hexanoyl-CoA | Murine (recombinant) | 130 | [3] |

| Other Substrates | |||

| L-Carnitine | Pigeon Breast Muscle | 120 | [4] |

| L-Carnitine | Rat Liver | 250 | [2] |

| Coenzyme A | Pigeon Breast Muscle | 20 | [4] |

| Coenzyme A | Rat Liver | 5 | [2] |

Table 2: Catalytic Constants (kcat) and Catalytic Efficiency (kcat/Km) for Murine CRAT

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Acetyl-CoA | 330 | 45 | 7.3 x 10⁶ | [3] |

| Hexanoyl-CoA | 1.8 | 130 | 1.4 x 10⁴ | [3] |

Experimental Protocols

Kinetic Analysis of CRAT Activity: Endpoint Fluorometric Assay

This protocol is adapted from a method used for determining the kinetic parameters of wild-type and mutant CRAT.[3]

Materials:

-

Purified CRAT enzyme

-

Reaction Buffer: 40 mM HEPES (pH 7.8), 1.5 mM EDTA

-

Acetyl-CoA or other acyl-CoA substrates (stock solutions of varying concentrations)

-

L-Carnitine (stock solution, e.g., 15 mM)

-

Fluorometric detection reagent for CoA (e.g., ThioGlo™)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Reaction Setup: In a microplate well, combine the reaction buffer and the desired concentration of the acyl-CoA substrate. The final volume is typically around 60 µL.

-

Enzyme Addition: Add a known amount of purified CRAT enzyme (e.g., 10-200 ng for wild-type) to each well.

-

Initiation of Reaction: Start the reaction by adding L-carnitine to a final concentration of 1.5 mM.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.

-

Termination of Reaction: Stop the reaction by heat treatment at 70°C.

-

Detection of CoA: Add the fluorometric detection reagent for CoA according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: Generate a standard curve for CoA to convert fluorescence readings to CoA concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Crystallization of Murine CRAT

This protocol describes the conditions used for the crystallization of murine CRAT in a ternary complex with its substrates.[3]

Materials:

-

Purified murine CRAT protein (e.g., at 17 mg/mL)

-

Reservoir Solution: 100 mM Tris (pH 8.5), 100 mM NaCl, 14% (w/v) PEG 3350, 2.3 mM L-carnitine

-

Soaking Solution: 100 mM Bis-Tris (pH 6.5), 150 mM NaCl, 20% (w/v) PEG 3350, 2.5 mM L-carnitine, 5 mM acetyl-CoA

-

Cryoprotectant: 25% (v/v) ethylene (B1197577) glycol

-

Crystallization plates (e.g., for sitting-drop vapor diffusion)

Procedure:

-

Crystallization Setup: Use the sitting-drop vapor diffusion method at 4°C. Mix equal volumes of the purified CRAT protein solution and the reservoir solution in the drop.

-

Crystal Growth: Allow the crystals to grow over several days to weeks.

-

Crystal Soaking: Once crystals have formed, transfer them to the soaking solution for a short period (e.g., 3 minutes) to introduce the substrates into the crystal lattice.

-

Cryoprotection: Briefly pass the soaked crystal through the cryoprotectant solution.

-

Flash-Freezing: Flash-freeze the crystal in liquid nitrogen for subsequent X-ray diffraction data collection.

-

Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using standard crystallographic software.

Visualizations

Caption: The catalytic cycle of CRAT illustrating substrate binding, the role of His343, and product release.

Caption: A workflow diagram for determining the kinetic parameters of CRAT using a fluorometric assay.

References

The Physiological Significance of Carnitine Acetyltransferase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carnitine O-acetyltransferase (CRAT), a pivotal enzyme in cellular metabolism, plays a crucial role in maintaining energy homeostasis by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This activity is fundamental to the regulation of the acetyl-CoA/CoA ratio, which in turn influences a wide array of metabolic pathways, including fatty acid oxidation and glucose metabolism. CRAT's function extends beyond simple metabolic buffering; it is deeply implicated in cellular signaling, gene expression, and the pathogenesis of various metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physiological significance of CRAT activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its functional context to support further research and therapeutic development.

Introduction to Carnitine Acetyltransferase (CRAT)

Carnitine O-acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family, which also includes carnitine palmitoyltransferases (CPTs) and carnitine octanoyltransferase (CROT).[1] These enzymes are integral to the transport of acyl groups across intracellular membranes.[1] CRAT specifically handles short-chain acyl groups, with a high affinity for acetyl groups.[2]

The primary reaction catalyzed by CRAT is:

Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA-SH [3]

This reversible reaction allows CRAT to perform two major functions:

-

Buffering the mitochondrial acetyl-CoA pool: Under conditions of high energy supply where acetyl-CoA production from glycolysis and fatty acid oxidation exceeds the capacity of the tricarboxylic acid (TCA) cycle, CRAT converts excess acetyl-CoA to acetylcarnitine.[2] This prevents the accumulation of acetyl-CoA, which can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), and frees up CoA for other metabolic reactions.[2]

-